(5S)-5-methyl-2-piperazinone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

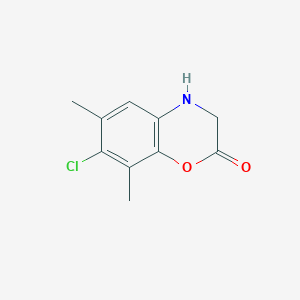

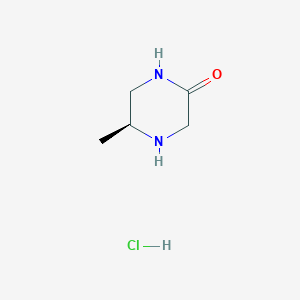

“(5S)-5-methyl-2-piperazinone hydrochloride” is an organic compound that belongs to the piperazine family. It has a CAS Number of 1609388-47-7 and a molecular weight of 150.61 . It is also known as "(5S)-2,5-dimethylpiperazin-1-one hydrochloride".

Synthesis Analysis

The synthesis of piperazine derivatives, such as “(5S)-5-methyl-2-piperazinone hydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “(5S)-5-methyl-2-piperazinone hydrochloride” is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c1-4-2-7-5 (8)3-6-4;/h4,6H,2-3H2,1H3, (H,7,8);1H/t4-;/m0./s1 .Physical And Chemical Properties Analysis

“(5S)-5-methyl-2-piperazinone hydrochloride” is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- (5S)-5-methyl-2-piperazinone hydrochloride has been utilized in the synthesis of various novel compounds, particularly in the creation of piperazine-linked hybrids. For instance, Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids using a key synthon derived from piperazine. These compounds exhibited potent antibacterial and cytotoxic activities against different bacterial strains and cell lines (Mekky & Sanad, 2020).

Versatile Scaffolds for Peptidomimetics

- Chiral piperazinones, synthesized starting from (5S)-5-methyl-2-piperazinone hydrochloride, serve as versatile scaffolds for peptidomimetics. F. Rübsam, Ralph Mazitschek, and A. Giannis (2000) demonstrated this by synthesizing chiral piperazinones as conformationally restricted peptidomimetics from inexpensive and readily available d-glucosamine hydrochloride and amino acid methyl esters (Rübsam, Mazitschek, & Giannis, 2000).

Synthesis of Piperazine Substituted Quinolones

- Piperazine substituted quinolones, synthesized using (5S)-5-methyl-2-piperazinone hydrochloride, have been developed as a series of potential therapeutic agents. Walid Fathalla and P. Pazdera (2017) described the synthesis of these compounds by direct condensation, showcasing the chemical versatility of piperazine derivatives (Fathalla & Pazdera, 2017).

Synthesis of Heteroditopic Ligands

- The molecule has been utilized in the creation of heteroditopic ligands for the binding of metal salts. Qiang Wang, Claire Wilson, A. J. Blake, and colleagues (2006) leveraged the chemical structure of (5S)-5-methyl-2-piperazinone hydrochloride in the one-pot halomethylation of various salicylaldehydes, establishing a flexible method to attach functional arms to these compounds for applications in organic and coordination chemistry (Wang et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

(5S)-5-methylpiperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZRUANCFYJHNH-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-methyl-2-piperazinone hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)